molecular formula C9H9NO4 B1589790 1-(3-Methoxy-4-nitrophenyl)ethanone CAS No. 22106-39-4

1-(3-Methoxy-4-nitrophenyl)ethanone

Cat. No. B1589790
CAS RN: 22106-39-4
M. Wt: 195.17 g/mol
InChI Key: QGZZCBCLSMAVSE-UHFFFAOYSA-N
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Description

“1-(3-Methoxy-4-nitrophenyl)ethanone” is also known as “4’-Methoxy-3’-nitroacetophenone” and has the molecular formula C9H9NO4 . It is a compound that falls under the category of acetophenones .


Molecular Structure Analysis

The molecular structure of “1-(3-Methoxy-4-nitrophenyl)ethanone” can be viewed using specialized software . The compound has a molecular weight of 195.1721 .

Scientific Research Applications

Phase Equilibrium Studies

Research on similar compounds to 1-(3-Methoxy-4-nitrophenyl)ethanone, such as 1-(3-nitrophenyl)ethanone, has involved studying their solid-liquid phase equilibrium. These studies, focusing on compounds like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, examine their ternary phase equilibrium in solvents like methanol or n-propanol. Such research is crucial in understanding how these compounds behave in various temperature conditions and can aid in their separation processes in chemical synthesis (Li et al., 2019).

Hydrogen Bonding Analysis

Studies on compounds structurally related to 1-(3-Methoxy-4-nitrophenyl)ethanone, like 1-(2-hydroxy-5-nitrophenyl)ethanone, involve analyzing hydrogen bonding motifs using techniques like X-ray and neutron diffraction. This research is significant for understanding the molecular structure and bonding characteristics, which can have implications in material science and drug design (Hibbs et al., 2003).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds related to 1-(3-Methoxy-4-nitrophenyl)ethanone, such as 1-(2-nitrophenyl)ethanone, have been studied extensively. This includes exploring their use in forming new compounds via reactions like Claisen–Schmidt condensation. Such research is pivotal in organic chemistry for developing new materials and pharmaceuticals (Guo et al., 2009).

Vibrational and Computational Studies

Computational assessments of biochemical properties and vibrational assignments of arylpiperazine-based drugs related to 1-(3-Methoxy-4-nitrophenyl)ethanone have been conducted. This includes the study of their vibrational spectra and molecular docking mechanisms, which are crucial in drug development (Onawole et al., 2017).

properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZZCBCLSMAVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470492
Record name 1-(3-Methoxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-4-nitrophenyl)ethanone

CAS RN

22106-39-4
Record name 1-(3-Methoxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of MgCl2 (932 mg, 9.8 mmol) in toluene (13 mL) was treated with triethylamine (4.65 mL, 33.4 mmol), dimethyl malonate (1.9 mL, 16.6 mmol), stirred for 1.5 hours, and treated portionwise over 30 minutes with 3-methoxy-4-nitrobenzoyl chloride (3 g, 13.9 mmol). The reaction mixture was stirred for 45 minutes, then carefully treated with concentrated HCl (4 mL). The layers were separated and the organic phase was dried (Na2SO4), filtered, and concentrated. The, residue was dissolved in DMSO (11.5 mL) and water (0.5 mL), heated to reflux overnight, cooled to room temperature, and partitioned between water and ethyl acetate. The organic phase was washed sequentially with saturated NaHCO3, water, and brine, dried (MgSO4), filtered, and concentrated to provide 1.63 g (60% yield) of the desired product. MS (ESI(−)) m/e 194 (M−H)−.
Name
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Dai, Y Guo, RR Frey, Z Ji, ML Curtin… - Journal of medicinal …, 2005 - ACS Publications
A series of novel thienopyrimidine-based receptor tyrosine kinase inhibitors has been discovered. Investigation of structure−activity relationships at the 5- and 6-positions of the …
Number of citations: 221 pubs.acs.org

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